1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine
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Overview
Description
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound is a piperazine derivative that exhibits unique biochemical and physiological effects.
Mechanism of Action
Target of Action
The compound “1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine” contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives often interact with their targets through the nitrogen atoms in the imidazole ring .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which could influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
Imidazole derivatives are known to have a wide range of effects due to their broad spectrum of biological activities .
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine in lab experiments include its potential applications in various fields of scientific research, its relatively simple synthesis method, and its unique biochemical and physiological effects. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine. Some potential areas of research include further studies on the compound's mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential use as an antimicrobial agent. Additionally, studies on the compound's pharmacokinetics and toxicity are needed to fully understand its potential applications in clinical settings.
Synthesis Methods
The synthesis of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves the reaction of piperazine with benzyl chloride in the presence of a base. The resulting product is then reacted with 1-benzyl-2-methyl-4-nitro-1H-imidazole-5-carboxylic acid to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal strains. Additionally, the compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGLZGLQGHNCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine |
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